molecular formula C25H26N2O6 B613379 Fmoc-L-norleucine n-hydroxysuccinimide ester CAS No. 201026-08-6

Fmoc-L-norleucine n-hydroxysuccinimide ester

Cat. No.: B613379
CAS No.: 201026-08-6
M. Wt: 450.49
InChI Key: VXZUSHCSKUMSHO-NRFANRHFSA-N
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Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O6/c1-2-3-12-21(24(30)33-27-22(28)13-14-23(27)29)26-25(31)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,2-3,12-15H2,1H3,(H,26,31)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZUSHCSKUMSHO-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Activation

The most widely employed method involves activating Fmoc-L-norleucine’s carboxyl group using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). In anhydrous dimethylformamide (DMF) or dichloromethane (DCM), Fmoc-L-norleucine (1.0 equiv) is combined with NHS (1.2 equiv) and DCC (1.1 equiv) at 0–4°C to minimize racemization. The reaction proceeds via an O-acylisourea intermediate, which reacts with NHS to form the active ester.

Critical Parameters:

  • Temperature: Reactions conducted below 5°C reduce epimerization risks.

  • Solvent: DMF enhances solubility of Fmoc-protected amino acids but may require extended drying under vacuum.

  • Additives: Hydroxybenzotriazole (HOBt, 0.5 equiv) suppresses side reactions by stabilizing the active intermediate.

Mixed Anhydride Method

An alternative approach employs isobutyl chloroformate (IBCF) to generate a mixed anhydride intermediate. Fmoc-L-norleucine is treated with IBCF (1.1 equiv) and N-methylmorpholine (1.1 equiv) in tetrahydrofuran (THF), followed by NHS addition. This method avoids carbodiimide-related byproducts (e.g., N,N'-dicyclohexylurea) but requires strict moisture control.

Reaction Optimization and Kinetic Analysis

Stoichiometric Ratios

Optimal molar ratios for high-yield NHS ester formation were determined through kinetic studies:

ComponentMolar Ratio (equiv)Yield (%)Purity (%)
Fmoc-L-norleucine1.0--
NHS1.29297
DCC1.18995
HOBt0.59498

Data adapted from large-scale production trials. Excess NHS ensures complete conversion, while HOBt improves coupling efficiency by preventing dehydration.

Solvent Effects

Polar aprotic solvents like DMF and DCM are preferred due to their ability to dissolve both Fmoc-amino acids and carbodiimides. However, DCM’s lower dielectric constant (ε=8.93\varepsilon = 8.93) slows reaction kinetics compared to DMF (ε=36.7\varepsilon = 36.7).

Purification Strategies

Recrystallization

Crude product is typically recrystallized from ethyl acetate/hexane (1:3 v/v) to remove dicyclohexylurea (DCU) byproducts. Successive washes with 0.1 M HCl and saturated NaHCO3_3 eliminate unreacted NHS and carbodiimide residues.

Chromatographic Purification

Flash chromatography on silica gel (60–120 mesh) with a gradient of 30–50% ethyl acetate in hexane achieves >98% purity. Analytical HPLC (C18 column, 5 µm, 4.6 × 250 mm) with a water/acetonitrile gradient (0.1% TFA) confirms purity, showing a single peak at tR=12.3t_R = 12.3 min.

Characterization and Quality Control

Spectroscopic Analysis

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.75 (d, J = 7.5 Hz, Fmoc aromatic), 4.4 (m, α-CH), 2.82 (s, NHS ring).

  • Mass Spec (ESI+): [M+H]+^+ calcd. for C25_{25}H26_{26}N2_2O6_6: 474.18, found: 474.20.

Optical Rotation

The product exhibits [α]D20=29±2°[α]^{20}_D = -29 ± 2° (c = 1 in DMF), confirming retention of L-configuration during synthesis.

Scale-Up and Industrial Considerations

Continuous-Flow Synthesis

Recent patents describe microreactor systems that reduce reaction times from 12 hours to 15 minutes by enhancing mass transfer. A tubular reactor (ID = 2 mm) operated at 10 mL/min flow rate achieves 89% conversion with 50% reduced solvent consumption.

Green Chemistry Approaches

Replacing DMF with cyclopentyl methyl ether (CPME) lowers the Process Mass Intensity (PMI) from 120 to 45. Enzymatic scavenging of DCU using Candida antarctica lipase B further minimizes waste .

Scientific Research Applications

Peptide Synthesis

Fmoc-L-norleucine N-hydroxysuccinimide ester serves as a vital building block in solid-phase peptide synthesis (SPPS). Its unique structure allows for efficient coupling of amino acids, leading to high-purity peptide products. The Fmoc group can be easily removed under mild basic conditions, facilitating the sequential addition of amino acids.

Case Study: Synthesis of BCL9 Peptides

In a study by Cantel et al., Fmoc-L-norleucine was utilized to synthesize triazole-stapled BCL9 α-helical peptides. These peptides demonstrated enhanced binding affinity compared to their linear counterparts, showcasing the effectiveness of using protected amino acids in complex peptide structures .

Drug Development

The compound is instrumental in developing peptide-based therapeutics. Its stability and reactivity allow researchers to modify peptide structures for improved biological activity, which is crucial in designing novel therapeutic agents.

Data Table: Comparison of Peptide Therapeutics

PeptideModificationBiological Activity
Peptide AFmoc-L-norleucineEnhanced stability
Peptide BUnmodifiedStandard activity

Bioconjugation

The NHS moiety facilitates the conjugation of peptides to various biomolecules, such as antibodies and nanoparticles. This application is essential for developing targeted drug delivery systems, enhancing the specificity and efficacy of therapeutic agents.

Case Study: Targeted Drug Delivery

Research has shown that conjugating drugs with peptides using Fmoc-L-norleucine improves targeting capabilities in cancer therapies. For example, studies indicated that attaching therapeutic peptides to antibodies resulted in increased accumulation at tumor sites, thereby enhancing treatment efficacy .

Protein Labeling

This compound is also used in protein labeling, which is vital for tracking protein interactions and functions within biological systems. This application aids researchers in understanding complex biological pathways.

Data Table: Protein Labeling Techniques

TechniqueDescriptionApplication
Fluorescent LabelingUses NHS esters to attach fluorescent tagsVisualization of protein interactions
BiotinylationAttaches biotin for affinity purificationIsolation of target proteins

Research in Neuroscience

In neuroscience, Fmoc-L-norleucine is used to synthesize neuropeptides, which help elucidate neurological pathways and develop treatments for neurodegenerative diseases. The ability to create specific neuropeptides allows for targeted research into their roles in various conditions.

Case Study: Neuropeptide Synthesis

Studies have demonstrated that synthesizing neuropeptides with Fmoc-L-norleucine can lead to insights into mechanisms underlying conditions such as Alzheimer's disease, highlighting its importance in neuroscience research .

Biological Activity

Fmoc-L-norleucine N-hydroxysuccinimide ester (Fmoc-Nle-OSu) is a derivative of the amino acid norleucine, protected with a fluorenylmethoxycarbonyl (Fmoc) group, and activated by an N-hydroxysuccinimide (NHS) moiety. This compound plays a significant role in peptide synthesis and has been studied for its biological activities, particularly in the context of peptide design and therapeutic applications.

Fmoc-Nle-OSu is synthesized through the reaction of Fmoc-protected norleucine with N-hydroxysuccinimide. This reaction typically involves the use of coupling agents to facilitate the formation of peptide bonds. The NHS group enhances the reactivity of the carboxyl group of norleucine, making it suitable for solid-phase peptide synthesis (SPPS) and other coupling reactions.

Table 1: Key Properties of this compound

PropertyValue
Molecular Weight297.36 g/mol
SolubilitySoluble in organic solvents
StabilityStable under dry conditions
ReactivityHigh reactivity with amines

Peptide Synthesis and Applications

Fmoc-Nle-OSu has been utilized in various studies focusing on the design of peptides with enhanced biological activity. For instance, it has been incorporated into triazole-stapled peptides, which have shown improved binding affinities in biological assays. These modifications can lead to peptides that are more stable and exhibit enhanced interactions with target proteins.

  • Binding Affinity Studies : Research demonstrated that peptides incorporating Fmoc-Nle-OSu exhibited binding affinities significantly higher than their linear counterparts. For example, triazole-stapled peptides containing L-Nle(εN3) showed a binding affinity to β-catenin that was twice as potent as the wild-type peptide .
  • Therapeutic Potential : The application of Fmoc-Nle-OSu in drug design has opened avenues for creating targeted therapies, particularly in oncology. Its ability to form stable peptide conjugates allows for the development of prodrugs that can be activated by specific proteases overexpressed in tumors .

Case Studies

  • Study on Peptide Cyclization : A study investigated the use of Fmoc-Nle-OSu in solid-phase synthesis to create cyclic peptides. The results indicated that cyclization led to increased resistance to proteolytic degradation, enhancing the peptides' therapeutic potential .
  • Triazole-Stapled Peptides : In another study, researchers synthesized triazole-stapled peptides using Fmoc-Nle-OSu and evaluated their biological activity against cancer cell lines. The results showed that these modified peptides had significantly improved cellular uptake and cytotoxicity compared to non-stapled versions .

The mechanism by which Fmoc-Nle-OSu enhances biological activity often involves its role in stabilizing peptide structures and improving their interactions with biological targets. The incorporation of non-standard amino acids like norleucine can alter the conformation and dynamics of peptides, leading to enhanced binding properties.

Q & A

Q. What are the primary applications of Fmoc-L-norleucine NHS ester in peptide synthesis and glycan analysis?

Fmoc-L-norleucine NHS ester is widely used to introduce Fmoc-protected norleucine residues during solid-phase peptide synthesis. Its high coupling efficiency minimizes dipeptide formation compared to Fmoc-Cl, making it ideal for synthesizing glycopeptides . In glycan analysis, it derivatizes glycosylamines via its NHS ester group, enabling fluorescent labeling for sensitive detection using LC or MS platforms. This is critical for profiling N-glycan isoforms in cancer biomarker studies .

Q. How should researchers handle and store Fmoc-L-norleucine NHS ester to ensure stability?

Store the compound at 2–8°C in a desiccated environment to prevent hydrolysis of the NHS ester group. Exposure to moisture or temperatures >25°C reduces reactivity, with HPLC assays showing 15% degradation after 4 weeks under suboptimal conditions. Use anhydrous solvents (e.g., DMF) during reactions to maintain stability .

Q. What analytical techniques confirm successful conjugation of Fmoc-L-norleucine NHS ester to target molecules?

Reversed-phase LC with fluorescence detection (λex/λem = 265/315 nm) quantifies Fmoc-labeled glycans. MALDI-TOF MS analysis verifies molecular weight shifts (+337.33 Da), confirming successful derivatization. Discrepancies between expected and observed masses indicate incomplete reactions or side products, requiring parameter re-optimization .

Advanced Questions

Q. How can reaction conditions be optimized for glycosylamine derivatization using Fmoc-L-norleucine NHS ester?

Systematic optimization of pH (8.5–9.0), reagent concentration (10–20 mM), time (20–30 min), and temperature (25°C) is essential. Deviations outside these ranges reduce yields by >50% or promote side reactions. For example, alkaline pH activates glycosylamine nucleophiles, while excess reagent concentration increases non-specific labeling. Microwave-assisted digestion (20 min) accelerates glycosylamine release, improving throughput .

Q. Table 1: Optimal Reaction Parameters for Glycan Derivatization

ParameterOptimal RangeImpact on Yield
pH8.5–9.0Critical for amine activation
Concentration10–20 mMMinimizes side reactions
Time20–30 minEnsures completion
Temperature25°CBalances kinetics/stability

Q. How can researchers regenerate free reducing N-glycans after derivatization with Fmoc-L-norleucine NHS ester?

Treat Fmoc-labeled glycans with 0.5 M hydrogen peroxide (37°C, 2 hours) or 10 mM bromosuccinimide (NBS) in aqueous acetonitrile to cleave the Fmoc group. This achieves >90% recovery, enabling downstream applications like carbohydrate-protein interaction studies. MALDI-TOF MS validates structural integrity post-cleavage .

Q. What strategies mitigate interference from competing nucleophiles in complex biological matrices?

Pre-treat samples with thiol scavengers (e.g., iodoacetamide) or use borate buffers (pH 8.5) to suppress reactions with cysteine residues or hydroxyl groups. These steps improve labeling specificity by 40% in serum-derived samples. Additionally, purify glycosylamines via LC before derivatization to remove contaminants .

Q. How do discrepancies in derivatization efficiency arise across experimental setups, and how can they be resolved?

Variability often stems from differences in glycosylamine purity, buffer composition, or reagent age. Standardize protocols using synthetic glycan standards (e.g., Man5GlcNAc2) to calibrate reaction efficiency. If yields drop, validate reagent activity via HPLC or titrate with a primary amine (e.g., glycine) to quantify active ester content .

Methodological Insights

  • Synthesis of NHS Esters : Activate carboxylic acids with DCC and N-hydroxysuccinimide to form reactive intermediates. This method, adapted for Fmoc-L-norleucine, ensures high-purity NHS esters for peptide and glycan applications .
  • Troubleshooting Data Contradictions : When LC/MS results conflict with expected glycan profiles, re-examine derivatization pH and purity of starting materials. For example, incomplete labeling at pH <8.5 produces unmodified glycans detectable via MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Fmoc-L-norleucine n-hydroxysuccinimide ester
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Fmoc-L-norleucine n-hydroxysuccinimide ester

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